molecular formula C18H15Cl2N B1385340 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline CAS No. 1040681-98-8

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Cat. No. B1385340
CAS RN: 1040681-98-8
M. Wt: 316.2 g/mol
InChI Key: OVGKIHJMDYUVSD-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline is a biochemical compound used for proteomics research . It has a molecular formula of C18H15Cl2N and a molecular weight of 316.22 .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline consists of a naphthyl group (a two-ring aromatic hydrocarbon), an ethyl group (a two-carbon alkyl), and an aniline group (an aromatic amine), with two chlorine atoms attached to the aniline ring .

Scientific Research Applications

Analytical Methodologies

  • Spectrophotometric Analysis : 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, and similar compounds, are utilized in spectrophotometric procedures for determining trace amounts of aniline. This involves diazotization, coupling with N-(1-naphthyl)ethylenediamine, and extraction of dyes for accurate measurements (Norwitz & Keliher, 1982).

Chemical Synthesis and Reactions

  • Reactivity with Other Compounds : The reactivity of similar naphthalene derivatives with various agents, such as ammonia and aniline, has been explored. These reactions result in compounds like 1, 3-dihydroxy-2-naphthamide and 1, 3-dihydroxy-2-naphthanilide, highlighting the versatile chemical applications of such naphthalene-based compounds (Huang, 1958).

Sensing and Detection

  • Fluorescent Sensing : Molecules incorporating aniline and naphthyridine moieties, akin to 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, serve as selective sensors for substances like guanine. These compounds offer potential in biological and chemical sensing due to their ability to bind and generate detectable signals (Lu, Phang, & Fang, 2016).

Materials Science and Polymerization

  • Polymerization Catalysts : Certain complexes derived from bulky anilinotropone ligands, which are structurally related to 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline, have been investigated for their utility in ethylene polymerization. These studies provide insights into the potential use of such compounds in advanced materials science (Jenkins & Brookhart, 2004).

Protection and De-protection in Organic Synthesis

  • Protecting Group Removal : The use of derivatives of naphthyl compounds in the removal of protecting groups on sensitive substrates demonstrates their role in intricate organic synthesis processes. This highlights their significance in the synthesis of complex organic molecules (Lloyd et al., 2017).

Safety And Hazards

The safety and hazards associated with 2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline are not specified in the web search results. It is recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis for specific safety information .

properties

IUPAC Name

2,3-dichloro-N-(2-naphthalen-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N/c19-16-9-4-10-17(18(16)20)21-12-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-10,21H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGKIHJMDYUVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCNC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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